molecular formula C22H32O4 B1671730 Iloprost CAS No. 78919-13-8

Iloprost

Cat. No. B1671730
CAS RN: 78919-13-8
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-ACWOEMLNSA-N
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Description

Iloprost is a synthetic analogue of prostacyclin PGI2 that dilates systemic and pulmonary arterial vascular beds . It is used to treat pulmonary arterial hypertension (PAH) and other conditions where blood vessels are constricted and blood cannot flow to the tissues .


Synthesis Analysis

The synthesis of this compound involves fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation . An alternative synthesis for this compound has been accomplished in 13 steps via a convergent synthesis starting from commercially available (-)-Corey lactone diol .


Molecular Structure Analysis

This compound is a carbobicyclic compound that is prostaglandin I2 in which the endocyclic oxygen is replaced by a methylene group and in which the (1E,3S)-3-hydroxyoct-1-en-1-yl side chain is replaced by a (3R)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl group . The crystal structures of the PPARα ligand-binding domain and PPARδ ligand-binding domain bound to this compound provide unambiguous evidence for the direct interaction between this compound and PPARs .


Chemical Reactions Analysis

This compound is a second-generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first-generation stable analogs, such as carbaprostacyclin . It binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H32O4 and a molecular weight of 360.49 . It is soluble in DMSO .

Scientific Research Applications

Pulmonary Hypertension

Iloprost is used as an effective therapy for severe pulmonary hypertension. Studies have shown that inhaled this compound improves hemodynamics and exercise capacity in patients with this condition. It causes selective pulmonary vasodilatation, significantly improving quality of life, reducing dyspnea, and improving NYHA class (Olschewski et al., 2002).

Raynaud's Phenomenon and Systemic Sclerosis

Intravenous infusion of this compound significantly lessens the number and severity of attacks in patients with severe Raynaud's phenomenon, particularly those with systemic sclerosis. It shows promise in reducing skin tightness and improving ulcer healing, suggesting inhibitory effects on skin fibrosis (McHugh et al., 1988).

Vascular and Heart Diseases

This compound has shown benefits in peripheral vascular disease, myocardial ischemia, and during extracorporeal circulation procedures. It mimics the pharmacodynamic properties of epoprostenol, including vasodilation and inhibition of platelet aggregation, with improved stability enhancing its clinical utility (Grant & Goa, 1992).

Asthma

Inhalation of this compound can suppress features of asthma by inhibiting airway dendritic cell function. This indicates its potential use as an anti-inflammatory treatment in asthma management (Idzko et al., 2007).

Bone Edema and Osteonecrosis

This compound is effective in managing bone marrow edema and early stages of osteonecrosis, showing antithrombotic, vasodilative, and antiproliferative effects. However, its impact on advanced stages of avascular necrosis is limited (Pountos & Giannoudis, 2018).

Exercise Capacity and Platelet Aggregation

This compound improves exercise capacity in patients with stable angina pectoris, independent of changes in myocardial oxygen demand. It also significantly reduces platelet aggregation, which may enhance myocardial perfusion (Bugiardini et al., 1986).

Spinal Cord Injury

This compound shows promise in attenuating motor disturbances induced by spinal cord trauma. It reduces intramedullary hemorrhages and the accumulation of leukocytes at the site of trauma, suggesting potential benefits in spinal cord injury management (Taoka et al., 1997).

Mechanism of Action

Target of Action

Iloprost is a synthetic analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . It primarily targets the prostacyclin receptor (IP receptor) on the surface of cells . The activation of this receptor leads to various downstream effects that contribute to the therapeutic benefits of this compound.

Mode of Action

This compound mimics the pharmacodynamic properties of prostacyclin, namely: inhibition of platelet aggregation, vasodilation, and cytoprotection . It binds to the IP receptor, leading to an increase in the intracellular levels of cyclic AMP (cAMP). This, in turn, triggers a series of intracellular events that result in the relaxation of vascular smooth muscle cells, leading to vasodilation .

Biochemical Pathways

The activation of the IP receptor by this compound leads to an increase in intracellular cAMP levels. This triggers the activation of protein kinase A (PKA), which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and vasodilation .

In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) inflammatory pathways, and the Rho-dependent mechanism of endothelial permeability .

Pharmacokinetics

This compound is administered via inhalation or intravenous infusion . It has a rapid onset of action, with peak plasma concentrations achieved immediately after the end of inhalation . The half-life of this compound is approximately 20-30 minutes , and it is metabolized via β-oxidation to inactive tetranor-iloprost . About 68% of the drug is excreted in the urine and 12% in the feces .

Result of Action

The primary result of this compound’s action is the dilation of systemic and pulmonary arterial vascular beds, leading to a decrease in pulmonary vascular resistance and pulmonary artery pressure . This improves blood flow and oxygenation, thereby alleviating symptoms associated with conditions like pulmonary arterial hypertension (PAH) and severe frostbite .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s vasodilatory effects can be more pronounced in environments with low oxygen levels, as seen in conditions like PAH . Furthermore, the drug’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the body .

Safety and Hazards

Iloprost is toxic if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Iloprost requires the Frizzled-9 receptor to prevent lung cancer . This work represents a critical advancement in defining this compound’s chemopreventive mechanisms and identifies a potential response marker for future clinical trials . The Therapeutic this compound during ARDS trial (ThIlo trial) is a multicenter, randomized, single-blinded, clinical phase II trial assessing the efficacy of inhaled this compound for the prevention of the development and progression of ARDS in critically ill patients .

properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ACWOEMLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041046
Record name Iloprost
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Iloprost
Source DrugBank
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Mechanism of Action

Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension.
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
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CAS RN

78919-13-8
Record name Iloprost
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URL https://commonchemistry.cas.org/detail?cas_rn=78919-13-8
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Record name Iloprost [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
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Record name Iloprost
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URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid
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Record name ILOPROST
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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